Tianafac
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tianafac typically involves the reaction of 5-chloro-3-methylbenzo[b]thiophene with acetic acid under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the acetic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tianafac undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted benzo[b]thiophene derivatives .
Scientific Research Applications
Tianafac has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which tianafac exerts its effects involves interactions with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methylbenzo[b]thiophene: Similar in structure but lacks the acetic acid group.
3-methylbenzo[b]thiophene-2-acetic acid: Similar but without the chloro substituent.
Uniqueness
Tianafac’s unique combination of chloro, methyl, and acetic acid groups contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Tianafac, chemically known as 5-chloro-3-methylbenzo[b]thiophene, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies that illustrate its therapeutic potential.
This compound is believed to modulate the activity of specific enzymes and receptors, which leads to its observed biological effects. Preliminary studies indicate that it may influence inflammatory and pain pathways, although the exact molecular targets are still under investigation.
Therapeutic Applications
- Anti-inflammatory Effects : this compound has been studied for its potential to reduce inflammation, which is a common underlying factor in various diseases.
- Analgesic Properties : The compound may also exhibit analgesic effects, making it a candidate for pain management therapies.
- Cytotoxicity : Research indicates that this compound may possess cytotoxic properties against certain cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies and Experimental Data
Several studies have explored the biological activities of this compound:
- Cytotoxicity Evaluation : In vitro studies have shown that this compound exhibits significant cytotoxic effects on cancer cell lines, with an IC50 value indicating effective concentration levels comparable to established chemotherapeutic agents like cisplatin .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .
Summary of Key Findings
Detailed Research Findings
-
Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with the most pronounced effects observed at higher concentrations .
- The mechanism behind this cytotoxicity appears to involve apoptosis induction in cancer cells.
- Antioxidant Activity :
-
Anti-inflammatory Mechanisms :
- Research has indicated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
- Further investigations are needed to elucidate the precise pathways involved.
Properties
IUPAC Name |
2-(5-chloro-3-methyl-1-benzothiophen-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-6-8-4-7(12)2-3-9(8)15-10(6)5-11(13)14/h2-4H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJIHQOPIPJYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199495 | |
Record name | Tianafac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51527-19-6 | |
Record name | Tianafac [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051527196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tianafac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIANAFAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0T3ZRK3XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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